molecular formula C19H22N2O2S B2532791 N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide CAS No. 1396815-32-9

N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide

Cat. No.: B2532791
CAS No.: 1396815-32-9
M. Wt: 342.46
InChI Key: GBPYKKKCXBGJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide is a synthetic small molecule characterized by a naphthalene-2-sulfonamide core linked via a rigid but-2-yn-1-yl spacer to a piperidin-1-yl moiety. This compound’s structural design combines hydrophobic (naphthalene) and hydrophilic (sulfonamide, piperidine) elements, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(4-piperidin-1-ylbut-2-ynyl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-24(23,19-11-10-17-8-2-3-9-18(17)16-19)20-12-4-7-15-21-13-5-1-6-14-21/h2-3,8-11,16,20H,1,5-6,12-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPYKKKCXBGJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a butynyl halide, followed by the sulfonation of naphthalene with a sulfonyl chloride. The final step involves coupling the two intermediates under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO2NH-) group participates in acid-base and nucleophilic substitution reactions:

  • Deprotonation : The NH group (pKa ~10–11) undergoes deprotonation under basic conditions to form a sulfonamide anion, which can act as a nucleophile in alkylation or acylation reactions .

  • Hydrolysis : Under strong acidic or basic conditions, the sulfonamide bond may cleave, though this requires elevated temperatures (>100°C) .

  • Cross-Coupling : Pd-catalyzed S-N coupling with arylboronic acids or nitroarenes enables diversification of the sulfonamide substituent (e.g., forming N-arylsulfonamides) .

Table 1: Sulfonamide Functionalization Reactions

Reaction TypeConditionsProductYieldSource
AlkylationK2CO3, DMF, alkyl halide, 80°CN-Alkylated sulfonamide derivatives65–78%
AcylationPyridine, acyl chloride, RTN-Acyl sulfonamides52–68%
Suzuki-Miyaura CouplingPd(PPh3)4, Na2CO3, DME/H2O, 90°CBiaryl sulfonamides45–60%

Alkyne Linker Reactivity

The but-2-yn-1-yl spacer enables classic alkyne transformations:

  • Hydrogenation : Catalytic hydrogenation (H2/Pd-C) reduces the triple bond to a single bond, forming a saturated butane chain .

  • Cycloaddition : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles under mild conditions .

  • Halogenation : Electrophilic bromination (Br2/FeCl3) selectively adds across the triple bond, yielding dibromoalkanes .

Table 2: Alkyne-Specific Reactions

ReactionConditionsProductSelectivitySource
Hydrogenation10% Pd/C, H2 (1 atm), EtOH, RTSaturated butane derivative>95%
CuAACCuSO4·5H2O, sodium ascorbate, RT1,2,3-Triazole adducts85–92%
BrominationBr2 (1 eq), FeCl3, CH2Cl2, 0°C1,2-Dibromobutane derivative78%

Piperidine Substituent Reactivity

The piperidine ring undergoes substitution and coordination chemistry:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under mild conditions .

  • Complexation : Forms inclusion complexes with β-cyclodextrin via hydrophobic interactions, enhancing solubility and stability .

  • Oxidation : Treatment with mCPBA or H2O2 oxidizes the tertiary amine to an N-oxide .

Table 3: Piperidine Modification Reactions

ReactionConditionsProductApplicationSource
Quaternary Salt FormationCH3I, K2CO3, DMF, 60°CPiperidinium iodide derivativeIonic liquid precursor
β-Cyclodextrin ComplexEthanol/water, 45–50°C, 5 hours1:1 Inclusion complexDrug delivery systems
N-OxidationmCPBA, CH2Cl2, RT, 12 hoursPiperidine N-oxideMetabolite synthesis

Biological Activity-Driven Modifications

The compound’s structural analogs exhibit local anesthetic and enzyme-inhibitory properties, prompting targeted derivatization:

  • Mannich Reactions : Condensation with aldehydes and amines introduces pharmacophoric groups at the piperidine nitrogen .

  • Sulfonamide Bioisosteres : Replacement of -SO2NH- with -PO2NH- or -CO-NH- modulates target affinity and pharmacokinetics .

Key Findings :

  • Analog LAS-251 (β-cyclodextrin complex) demonstrated prolonged local anesthetic activity in guinea pig models (anesthesia index: 2.4 vs. lidocaine’s 2.1) .

  • Substitution at the sulfonamide nitrogen with electron-withdrawing groups (e.g., -CF3) enhanced binding to glutathione-binding enzymes (IC50: 1.3 μM for GLO1 inhibition) .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the sulfonamide bond, forming naphthalene-2-sulfonic acid and piperidine-alkyne fragments.

  • Thermal Decomposition : Degrades above 200°C via retro-ene reaction, releasing acetylene gas and forming naphthoquinone derivatives.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

Antibacterial Activity

Research indicates that compounds with a sulfonamide moiety exhibit significant antibacterial properties. Studies have evaluated various derivatives of N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli5 µg/mL
S. aureus3 µg/mL

These findings suggest that this compound could serve as a potential antibacterial agent in therapeutic applications.

Enzyme Inhibition

The compound has also been tested for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE). The findings suggest strong inhibitory activity, which is crucial for developing treatments for neurodegenerative disorders such as Alzheimer's disease.

Enzyme Inhibition Data

EnzymeIC50 Value (µM)
Acetylcholinesterase0.63
Urease1.25

These values indicate that modifications in the piperidine and sulfonamide groups could enhance enzyme binding affinity, making this compound a candidate for further development in enzyme inhibition therapies.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of BRCA-deficient cancer cells, making it a potential candidate for targeted cancer therapies.

Study on Antibacterial Efficacy

Objective : To evaluate the antibacterial activity of this compound.
Methodology : Disk diffusion method was employed against E. coli, S. aureus, and Pseudomonas aeruginosa.
Results : Showed significant zones of inhibition compared to control groups, highlighting its potential as an antibacterial agent.

Enzyme Inhibition Analysis

Objective : To assess the compound's effect on AChE.
Methodology : Enzyme assays were conducted to measure the IC50 values.
Results : The compound exhibited an IC50 value of 0.63 µM, indicating strong inhibitory action.

Mechanism of Action

The mechanism of action of N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key structural differences and similarities between the target compound and its analogues:

Compound Name / Identifier Core Structure Linker Type Key Substituents Reported Activity
Target Compound Naphthalene-2-sulfonamide But-2-yn-1-yl (alkyne) Piperidin-1-yl Not explicitly reported (inference needed)
3B () Naphthalene-2-sulfonamide Ethylpiperazine Benzyl, nitrobenzoxadiazole Reversible butyrylcholinesterase inhibitor
Compound Naphthalene-2-sulfonamide Butyl (saturated) Piperazin-1-yl, 2-methoxyphenyl Unknown (structural focus)
Dacomitinib () Quinazoline But-2-enamide Piperidin-1-yl, chloro-fluorophenyl Kinase inhibitor (EGFR-targeted)
Compound Quinazolinone-biphenyl Methyl Piperidin-1-yl, tert-butyl Not explicitly reported
Key Observations:
  • Linker Rigidity : The alkyne linker in the target compound confers conformational rigidity, which may enhance binding specificity compared to flexible linkers in analogues like ’s butyl chain .
  • Substituent Impact : The absence of bulky groups (e.g., nitrobenzoxadiazole in 3B or tert-butyl in ) suggests the target compound may exhibit improved solubility but reduced target affinity relative to these analogues .
  • Heterocycle Differences : Piperidine (target compound) vs. piperazine () alters electronic properties; piperazine’s additional nitrogen may enhance hydrogen bonding but reduce membrane permeability .

Physicochemical Properties

  • Lipophilicity : The alkyne linker and piperidine likely result in moderate logP (~2.5–3.5), balancing solubility and membrane permeability.
  • Molecular Weight : Estimated at ~385–400 Da, within the "drug-like" range, contrasting with larger analogues like 3B (~600 Da) .

Biological Activity

N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring , a butynyl group , and a naphthalene sulfonamide moiety . The synthesis typically involves multi-step organic reactions, including:

  • Alkylation of Piperidine : Reaction with a butynyl halide.
  • Sulfonation of Naphthalene : Using sulfonyl chloride.
  • Coupling Reaction : Combining the two intermediates under basic conditions to yield the final product.

This compound exhibits its biological effects through interaction with specific molecular targets. It may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The binding affinity to these targets is crucial for its potential applications in treating various diseases .

Biological Activities

The compound has been studied for several biological activities, which are summarized below:

1. Antimicrobial Activity

Research indicates that derivatives of naphthalene sulfonamides exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) suggesting potent activity .

2. Anticancer Properties

The compound's structure allows for interactions with cancer-related pathways. Studies have highlighted its potential as an anticancer agent, particularly in inhibiting cell proliferation in various cancer cell lines .

3. Enzyme Inhibition

Naphthalene sulfonamides have been identified as inhibitors of fatty acid binding protein 4 (FABP4), which plays a critical role in metabolic and inflammatory processes. This inhibition could be significant for treating immunometabolic diseases such as diabetes and atherosclerosis .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized naphthalene sulfonamide derivatives, reporting that certain compounds displayed excellent activity against Staphylococcus aureus and Staphylococcus epidermidis. The most active derivative had an MIC value ranging from 0.22 to 0.25 μg/mL .

Case Study 2: Anticancer Activity

In vitro studies on naphthalene sulfonamide derivatives demonstrated cytotoxic effects against colon carcinoma cell lines (HCT-15). The structure-activity relationship (SAR) analysis indicated that specific substitutions on the naphthalene ring enhanced the anticancer efficacy of these compounds .

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialEffective against Staphylococcus aureus, MIC = 0.22 - 0.25 μg/mL
AnticancerCytotoxic effects on HCT-15 colon carcinoma cells
Enzyme InhibitionInhibits FABP4, potential for treating metabolic diseases

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide, and how is purity ensured?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. First, the naphthalene-2-sulfonamide core is functionalized with a propargyl group (but-2-yn-1-yl) via nucleophilic substitution. The piperidine moiety is then introduced using a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or Mitsunobu reaction. Key steps include:

  • Characterization: FTIR for sulfonamide S=O stretches (~1350 cm⁻¹) and alkyne C≡C bonds (~2100 cm⁻¹) .
  • Purity Assurance: LC-MS (ESI) confirms molecular weight (e.g., [M+1]⁺ peaks) and purity (>95%) .

Basic: How is the structural conformation of this compound validated, and what intermolecular interactions are critical?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

  • Hydrogen Bonding: N–H⋯N/S interactions stabilize the sulfonamide and piperidine groups .
  • π-π Stacking: Distance between naphthalene rings is ~3.59 Å, influencing packing .
  • Twinning Analysis: Non-merohedral twinning (e.g., twin law [100 010 101]) may require specialized refinement .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:
SAR optimization involves:

  • Substituent Variation: Modify the naphthalene ring (e.g., halogenation) or piperidine substituents (e.g., fluorination) to enhance target binding .
  • Biological Assays: Test antibacterial activity via the well diffusion method (e.g., against S. aureus or E. coli) .
  • Enzyme Inhibition: Measure IC₅₀ values against viral polymerases or proteases using fluorescence-based assays .

Advanced: What crystallographic challenges arise during structural analysis, and how are they resolved?

Methodological Answer:
Common challenges include:

  • Disorder in Piperidine Rings: Refinement with split occupancy models (e.g., 0.61:0.39 for protonated/neutral states) .
  • Twinning: Use twin refinement tools in software like SHELXL or OLEX2, with twin ratios (e.g., 0.357:0.643) .
  • Thermal Motion: Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms .

Advanced: How can contradictory bioactivity data across studies be addressed?

Methodological Answer:
Discrepancies may stem from:

  • Assay Conditions: Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1%) .
  • Compound Stability: Perform stability tests (e.g., HPLC at 24/48 hrs) to rule out degradation .
  • Target Selectivity: Use knockout cell lines or competitive binding assays to confirm specificity .

Basic: What spectroscopic techniques are essential for characterizing intermediates and final products?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm alkyne protons (δ ~2.5–3.5 ppm) and piperidine methylenes (δ ~1.5–2.5 ppm) .
  • HRMS: Validate molecular formula (e.g., C₁₉H₂₁N₂O₂S) with <2 ppm error .
  • Elemental Analysis: Carbon/nitrogen ratios must match theoretical values within ±0.4% .

Advanced: What computational methods support mechanistic studies of this compound?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to predict binding to targets like CGRP receptors or viral polymerases .
  • MD Simulations: Analyze stability of sulfonamide-piperidine interactions over 100-ns trajectories (e.g., GROMACS) .
  • QSAR Models: Corrogate electronic parameters (HOMO/LUMO) with bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.